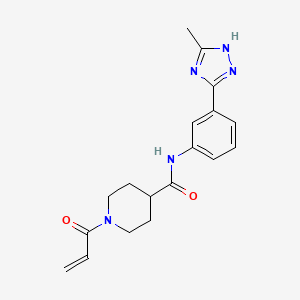
1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazole ring, a phenyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the piperidine ring through a nucleophilic substitution reaction. The final step involves the acylation of the piperidine ring with prop-2-enoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to target proteins, while the piperidine ring may contribute to its overall stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Phenylpiperidine derivatives: Compounds like fentanyl and meperidine, which are used as analgesics, also share structural similarities.
Uniqueness
What sets N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H21N5O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c1-3-16(24)23-9-7-13(8-10-23)18(25)20-15-6-4-5-14(11-15)17-19-12(2)21-22-17/h3-6,11,13H,1,7-10H2,2H3,(H,20,25)(H,19,21,22) |
Clé InChI |
XDRFRPJMSISOCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)

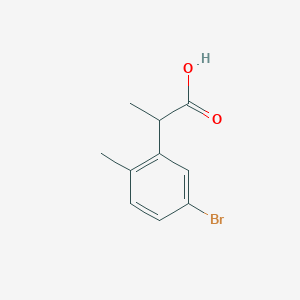
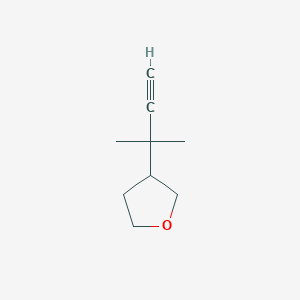
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
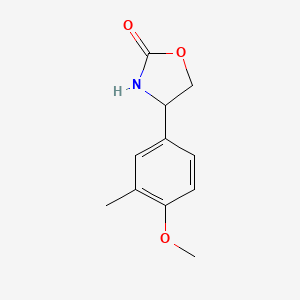

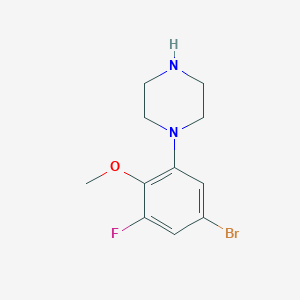
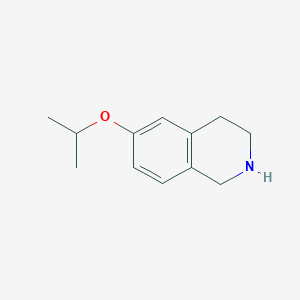
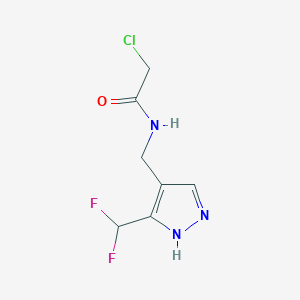
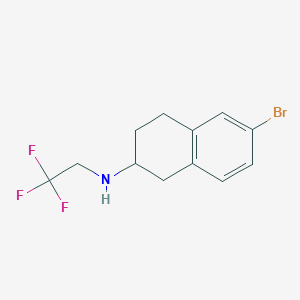
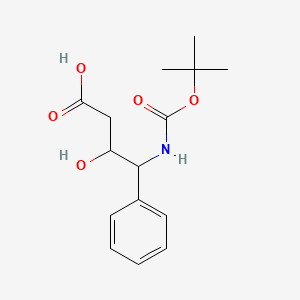
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

